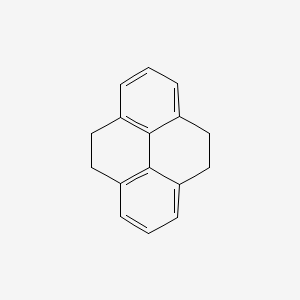

4,5,9,10-Tetrahydropyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a broad class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgchemistry-matters.com These molecules, which are typically planar and non-polar, are formed from the incomplete combustion of organic materials. wikipedia.orgenviro.wiki The simplest PAH is naphthalene, with more complex structures including anthracene, phenanthrene (B1679779), and pyrene (B120774). wikipedia.org PAHs are ubiquitous in the environment and are also found in fossil fuels. wikipedia.org

4,5,9,10-Tetrahydropyrene belongs to the PAH family but is distinguished by its partial hydrogenation. nih.gov This structural modification, where four hydrogen atoms are added to the pyrene core, disrupts the fully delocalized π-system of the parent pyrene molecule (C₁₆H₁₀). wikipedia.org While pyrene is a fully aromatic, flat molecule, the introduction of the saturated carbon centers in THP (C₁₆H₁₄) imparts a non-planar, three-dimensional geometry. nih.govrsc.org This alteration in structure significantly influences its chemical and physical properties, distinguishing it from both its fully aromatic parent and other PAHs. PAHs can be categorized as low molecular weight (less than four rings) or high molecular weight (four or more rings). enviro.wiki Pyrene and its derivatives fall into the high molecular weight category. enviro.wiki

Significance of Hydrogenated Pyrene Derivatives in Organic Chemistry

The hydrogenation of pyrene and other PAHs is a significant area of research in organic chemistry. The addition of hydrogen atoms to the aromatic core allows for the fine-tuning of the electronic and steric properties of the resulting molecules. researchgate.net In the case of pyrene, hydrogenation can lead to a variety of derivatives with different degrees of saturation, each with unique characteristics.

Hydrogenated pyrene derivatives, such as THP, serve as valuable intermediates in organic synthesis. For instance, the partial saturation of the pyrene core in THP facilitates selective functionalization at specific positions, which can be challenging to achieve with the parent pyrene molecule. acs.orgnih.gov This controlled reactivity makes THP a useful building block for the synthesis of more complex, substituted pyrene-based structures. acs.orgnih.gov Furthermore, the non-planar structure of hydrogenated pyrenes can be exploited to prevent the undesirable π-π stacking interactions that often lead to fluorescence quenching in solid-state materials. nih.govrsc.org

Theoretical studies on the hydrogenation of pyrene have shown that the process is exothermic, with a strong dependence on the site of hydrogen addition. nih.gov The edge carbon atoms are the most reactive sites for hydrogenation. nih.gov The stability of dihydrogenpyrene is greater than that of a pyrene molecule and a hydrogen molecule, indicating that the hydrogenated forms are thermodynamically favored. nih.gov

Evolution of Research on this compound (THP) and its Derivatives

Initial research involving this compound focused on its synthesis and its utility as a synthetic intermediate for creating 2,7-disubstituted pyrenes. acs.orgnih.gov This foundational work established efficient methods for preparing THP and demonstrated its value in accessing specific substitution patterns on the pyrene core.

More recently, research has expanded to explore the application of THP and its derivatives in materials science, particularly in the field of organic electronics. A significant development has been the incorporation of the THP moiety into tetraarylethene systems. nih.govrsc.orgrsc.org These THP-based tetraarylethenes exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.govrsc.orgrsc.org This property makes them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The unique structure of THP, with its combination of π-conjugation and steric hindrance, is key to its utility in AIE materials. nih.govrsc.org The steric bulk of the THP unit helps to prevent close molecular packing and π-π stacking in the solid state, which in turn minimizes non-radiative decay pathways and enhances fluorescence. nih.govrsc.org Current research continues to investigate the synthesis of novel THP derivatives with tailored electronic and optical properties for a range of advanced applications. nih.govrsc.orgrsc.org Studies have also explored the impact of different substituents on the THP core, such as nitro groups, on the electronic properties of the resulting molecules.

Structure

2D Structure

Propriétés

IUPAC Name |

4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFUNRTWHPWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228733 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-17-9 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways

Kinetics and Mechanisms of Aromatic Halogen Substitution

The study of aromatic halogen substitution in 4,5,9,10-tetrahydropyrene provides insight into the reactivity of its benzene-like rings. Research on the chlorination of this compound in acetic acid has shown that substitution occurs predominantly at the 2-position. This substitution accounts for approximately 60% of the reaction, with the remainder of the products arising from addition reactions, which yield polychlorides and acetoxychlorides.

The reaction pathway is influenced by the phenyl group's inductive effect on the rate of attack by chlorine on the neighboring aromatic nucleus. This demonstrates how the partially saturated nature of the molecule directs the regioselectivity of electrophilic substitution.

Table 1: Product Distribution in the Chlorination of this compound

| Product Type | Position of Substitution/Addition | Percentage of Total Reaction |

|---|---|---|

| Substitution | 2-chloro-4,5,9,10-tetrahydropyrene | ~60% |

Ligand Exchange Reactions and Hydrogenation Pathways

While specific studies on ligand exchange reactions involving this compound are not extensively detailed in the surveyed literature, its formation via hydrogenation pathways from pyrene (B120774) is well-documented. The catalytic hydrogenation of pyrene can be controlled to yield various hydrogenated products, including this compound.

The process typically involves the use of catalysts such as Raney nickel or copper chromite under varying conditions of temperature and pressure. For instance, hydrogenation of pyrene with a copper chromite catalyst in ethanol (B145695) at 100-110°C and 125 atmospheres of pressure leads to the formation of a mixture of hexahydropyrene isomers, with this compound being a key intermediate in the pathway to more saturated forms. The reaction proceeds through the sequential addition of hydrogen across the double bonds of the pyrene core, with the 4,5,9,10-positions being particularly susceptible to initial hydrogenation.

Table 2: Selected Conditions for Catalytic Hydrogenation of Pyrene

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Products |

|---|---|---|---|---|

| Raney Nickel | Cyclohexane | 100 | 130 | Hexadecahydropyrenes |

| Raney Nickel | Ethanol | 150 | 160 | Decahydropyrenes |

Formation Mechanisms in Complex Chemical Environments

In the context of direct coal liquefaction, this compound is an important species that can act as a hydrogen-donor solvent. Coal liquefaction involves the thermal breakdown of the complex coal macromolecule into smaller fragments, which are highly reactive free radicals. To stabilize these radicals and prevent them from repolymerizing into solid coke, a hydrogen-donor solvent is used.

Pyrene, a natural component of coal tar, can be hydrogenated in situ to form this compound. This molecule can then donate its labile hydrogen atoms to the coal fragments, thereby capping the radicals and facilitating the formation of liquid products. In this process, this compound is dehydrogenated back to pyrene, which can then be re-hydrogenated and participate in the cycle again. This is analogous to the well-studied role of tetralin (1,2,3,4-tetrahydronaphthalene) in coal liquefaction, where it donates hydrogen to become naphthalene. nih.gov The efficiency of this hydrogen transfer is crucial for maximizing liquid fuel yields. nih.gov

Polycyclic aromatic hydrocarbons are known to be widespread in the interstellar medium. mdpi.com The formation of partially hydrogenated PAHs like this compound in these environments is thought to occur on the surfaces of icy dust grains. researchgate.netresearchgate.net The proposed mechanism involves the hydrogenation of pyrene molecules that have been adsorbed onto these grain surfaces.

In the diffuse ISM, the hydrogenation state of PAHs is determined by a balance between hydrogenation reactions with atomic hydrogen (H) and dehydrogenation caused by ultraviolet (UV) photons. acs.orgchemrxiv.org For PAH cations, dehydrogenation is often the dominant process in regions with low hydrogen density and high UV flux. acs.org However, in denser, more shielded regions of molecular clouds, the hydrogenation of PAHs becomes more favorable. Theoretical models suggest that the addition of a hydrogen atom to a neutral PAH like pyrene has a small energy barrier, and the addition of a second hydrogen can be barrierless. researchgate.net This suggests that in appropriate ISM conditions, pyrene can be sequentially hydrogenated to form this compound and other hydrogenated derivatives. rsc.org

Intramolecular Charge Transfer Mechanisms

Theoretical calculations show that the molecular orbitals involved in the electronic transitions are distributed over the aromatic rings of the tetrahydropyrene unit and the central double bond. rsc.orgnih.gov This indicates that upon photoexcitation, there is a redistribution of electron density, characteristic of an intramolecular charge transfer (ICT) state. The introduction of the tetrahydropyrene moiety provides a larger π-conjugation than a simple phenyl group, which affects the energy of the ICT state. rsc.orgnih.gov As the number of tetrahydropyrene units in the molecule increases, the absorption and emission spectra show a red shift, consistent with an extension of the π-conjugation and a lowering of the energy gap between the ground and excited states. rsc.orgnih.gov

Table 3: Optical and Electrochemical Properties of this compound-Based Tetraarylethenes

| Number of Tetrahydropyrene Units | Absorption Max (nm) | Emission Max (nm, film) | Optical Band Gap (eV) |

|---|---|---|---|

| 1 | 342 | 485 | 3.12 |

| 2 | 374 | 510 | 2.89 |

| 4 | 388 | 525 | 2.78 |

Data derived from a study on tetraarylethenes incorporating this compound segments. nih.gov

Intersystem Crossing Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process competes with other de-excitation pathways such as fluorescence and internal conversion.

Furthermore, in derivatives of this compound, such as the tetraarylethenes, it has been observed that molecular packing in the solid state plays a crucial role in determining the efficiency of non-radiative pathways. nih.govrsc.org Loose packing can enable molecular vibrations, which serve as an efficient channel for non-radiative decay, thereby quenching fluorescence. nih.govrsc.org While this does not directly quantify ISC, it highlights that structural and environmental factors significantly impact the competition between radiative and non-radiative decay pathways, of which ISC is a fundamental component. Further research is needed to quantify the triplet state lifetime and ISC quantum yield of this compound itself.

Advanced Applications and Functional Materials Development

Organic Electronics and Optoelectronic Devices

The extended π-conjugation and inherent photophysical properties of 4,5,9,10-tetrahydropyrene make it an attractive candidate for incorporation into various organic electronic and optoelectronic devices. Researchers have investigated its role in enhancing the performance and efficiency of these devices, with notable success in organic solar cells and fluorescent materials.

Organic Light-Emitting Diodes (OLEDs)

While pyrene (B120774) derivatives have been extensively studied for their applications in OLEDs, specific research detailing the direct incorporation of this compound into the emissive or charge-transport layers of OLEDs is not widely documented in the reviewed literature. The focus has often been on other pyrene-based compounds, such as pyrene-4,5,9,10-tetraone, or on pyrene itself as a core for blue-emitting materials. rsc.orgresearchgate.net The potential of this compound in this area remains a subject for future investigation.

Organic Solar Cells (OSCs) / Dye-Sensitized Solar Cells (DSSCs)

A significant application of this compound has been demonstrated in the field of dye-sensitized solar cells (DSSCs). A novel organic dye, designated as D2, was synthesized utilizing a this compound unit as a π-conjugated linker to connect a diphenylamine (B1679370) donor and a thienyl acrylic acid acceptor. Current time information in Bangalore, IN.rsc.org This design was compared to a similar dye, D1, which instead incorporated a biphenyl (B1667301) linker.

The introduction of the this compound core in D2 resulted in a more planar structure compared to the biphenyl-based D1. This enhanced planarity is attributed to the ethylene (B1197577) bridges in the tetrahydropyrene moiety, which restrict the rotation of the adjacent phenyl rings. Current time information in Bangalore, IN.rsc.org This structural rigidity led to a notable red-shift of 29 nm in the maximum absorption peak (λmax) of D2 compared to D1, indicating a more effective light-harvesting capability. rsc.org

Consequently, nanocrystalline TiO2-based DSSCs fabricated with the D2 sensitizer (B1316253) exhibited a power conversion efficiency (PCE) of 6.75% under AM 1.5 conditions. This performance was significantly higher than the 4.73% PCE achieved with the D1-based device. rsc.org These findings underscore the potential of this compound as a superior π-conjugation linker in organic dyes for solar cell applications, effectively enhancing device performance through improved structural and photophysical properties. Current time information in Bangalore, IN.rsc.org

| Dye | π-Linker | Maximum Absorption (λmax) | Power Conversion Efficiency (PCE) |

| D1 | Biphenyl | Not specified | 4.73% |

| D2 | This compound | Red-shifted by 29 nm vs. D1 | 6.75% |

Fluorescent Materials and Luminescent Applications

Derivatives of this compound have shown significant promise as advanced fluorescent materials, particularly as solid-state emitters. A series of tetraarylethenes incorporating varying numbers of this compound units have been synthesized and studied for their luminescent properties. nih.govrsc.org These compounds exhibit a phenomenon known as aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become strong emitters in the aggregated or solid state. nih.govrsc.org

This AIE activity makes them highly suitable for applications where solid-state emission is crucial. The introduction of the this compound moiety provides steric hindrance that can prevent π-π stacking interactions in the solid state, a common cause of fluorescence quenching in many luminogenic molecules. nih.gov

The photophysical properties of these materials were found to be dependent on the number of this compound segments. An increase in the number of these units generally leads to a stronger π-conjugation system, as evidenced by a red-shift in the UV-Vis absorption spectra. nih.gov However, the fluorescence quantum yield in the solid state did not directly correlate with the degree of π-conjugation, suggesting that the molecular packing in the solid state also plays a critical role in determining the emission efficiency. nih.govrsc.org

| Compound | Number of this compound Units | Emission in Solution | Emission in Solid State | Key Property |

| Tetraarylethene Series | 1 to 4 | Weak | Strong | Aggregation-Induced Emission (AIE) |

Material Science Applications

In the broader field of material science, this compound serves as a key synthetic intermediate for the creation of larger, more complex functional molecules and polymers. Its ability to be selectively functionalized allows for its incorporation into a variety of macromolecular structures.

Development of Conjugated Polymers and Copolymers

This compound is a valuable precursor in the synthesis of 2,7-disubstituted pyrenes, which are subsequently used as monomers for the development of conjugated polymers. nih.govacs.org The synthesis of these polymers often involves the aromatization of the tetrahydropyrene core to the fully aromatic pyrene system at a later stage of the synthetic route. This indirect method of creating substituted pyrenes is often more efficient and allows for greater control over the final structure of the monomer. nih.gov

While direct polymerization of this compound is not the common approach, its derivatives are crucial. For instance, pyrene-4,5,9,10-tetraone, which can be synthesized from pyrene (and thus indirectly from this compound), is a key building block for conjugated microporous polymers (CMPs). rsc.orgbohrium.comresearchgate.net These CMPs, bearing redox-active carbonyl groups, have shown significant potential as electrode materials for energy storage applications. rsc.orgbohrium.comresearchgate.net The properties of these polymers, such as their porosity, thermal stability, and electrochemical performance, are directly influenced by the nature of the pyrene-based monomer. researchgate.netnsysu.edu.tw

The use of this compound as a starting material allows for the introduction of various functional groups at the 2 and 7 positions of the pyrene core, which can then be used to tailor the properties of the resulting conjugated polymers for specific applications. nih.gov

Graphene Nanoribbon (GNR) Precursors and Synthesis

The precise synthesis of graphene nanoribbons (GNRs) is a major focus in materials science due to their exceptional optoelectronic properties and potential in next-generation nanoelectronics. google.com this compound has emerged as a key precursor in the bottom-up synthesis of structurally well-defined GNRs, particularly those with curved geometries.

One of the primary challenges in GNR synthesis is the poor solubility of the pyrene-based polymer precursors. rsc.org To circumvent this, researchers have utilized this compound to create a more soluble polyphenylene precursor. google.comrsc.org This precursor is then converted into a pyrene-based GNR through a one-pot K-region oxidation and Scholl cyclization process. google.comrsc.org

The synthesis commences with the conversion of commercially available pyrene to this compound. rsc.org This is followed by functionalization, for instance, through an iridium-catalyzed borylation to yield 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,9,10-tetrahydropyrene. google.comrsc.org This functionalized tetrahydropyrene monomer is then polymerized with a suitable comonomer, such as an alkyl-chain equipped tetraphenyl-substituted 1,4-diiodobenzene, via an A2B2-type Suzuki polymerization. rsc.org The resulting tetrahydropyrene-based polyphenylene precursor is soluble and can be processed in solution.

The final and crucial step is the one-pot oxidation of the tetrahydropyrene units back to pyrene moieties, which is carried out concurrently with a Scholl cyclization reaction to induce planarization and form the final GNR structure. rsc.org This method has been successfully employed to synthesize curved GNRs with lengths of up to approximately 35 nm. rsc.orgyoutube.com

The resulting pyrene-based GNRs (PyGNRs) exhibit a narrow optical bandgap, on the order of 1.4 eV, and a notable macroscopic charge mobility of about 3.6 cm² V⁻¹ s⁻¹, which surpasses that of other curved GNRs produced by conventional Scholl reactions. youtube.com The structure and properties of these GNRs have been extensively characterized using techniques such as solid-state NMR, FT-IR, Raman spectroscopy, and scanning tunneling microscopy (STM). rsc.orgyoutube.com

| Property | Value | Significance |

| GNR Length | Up to ~35 nm | Demonstrates the effectiveness of the solution-based synthesis approach. |

| Optical Bandgap | ~1.4 eV | Qualifies the material as a low-bandgap GNR, suitable for electronic applications. |

| Charge Mobility | ~3.6 cm² V⁻¹ s⁻¹ | High mobility indicates good potential for use in high-performance electronic devices. |

Metal-Organic Frameworks (MOFs) Ligands and Functionalization

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the versatility of MOF design allows for the incorporation of a wide array of organic linkers to tune their properties and functions, a review of the current scientific literature does not indicate that this compound or its derivatives have been specifically utilized as primary ligands in the synthesis of MOFs or for their post-synthetic functionalization.

Sensors and Probes

The fluorescent properties of polycyclic aromatic hydrocarbons are of great interest for the development of chemical sensors and biological probes. The unique structure of this compound has been leveraged to create novel fluorescent materials.

Derivatives of this compound have been investigated as potential components for fluorescent sensors. A series of tetraarylethenes incorporating this compound moieties have been synthesized and shown to exhibit aggregation-induced emission (AIE). nih.gov These compounds are weakly fluorescent in solution but become strong emitters in the aggregated state, making them promising candidates for solid-state emitters and sensors. nih.govnih.gov

The inclusion of the this compound unit serves a dual purpose: it extends the π-conjugation of the molecule while its non-planar structure provides steric hindrance that can prevent fluorescence quenching through π–π stacking interactions in the solid state. nih.gov The degree of π-conjugation, and consequently the optical properties, can be tuned by varying the number of this compound units attached to the tetraarylethene core. nih.gov

While these this compound-based AIE materials have been characterized for their fundamental optical and electrochemical properties, their specific application as fluorescent sensors for anion detection has not been explicitly demonstrated in the reviewed literature. However, the principles of AIE are often exploited for the design of "turn-on" fluorescent probes for various analytes, including anions. The interaction of an anion with a receptor unit on such a molecule could induce aggregation and a subsequent increase in fluorescence intensity, providing a detectable signal.

| Compound Feature | Property | Potential for Sensing |

| This compound Moiety | Extends π-conjugation and provides steric hindrance | Prevents quenching in the solid state, enabling strong emission for sensing. |

| Tetraarylethene Core | Aggregation-Induced Emission (AIE) | Allows for "turn-on" fluorescence upon aggregation, which can be triggered by analyte binding. |

| Tunable π-Conjugation | Varies with the number of tetrahydropyrene units | Enables the fine-tuning of absorption and emission wavelengths for specific sensing applications. |

The development of fluorescent probes is crucial for visualizing and understanding biological processes. An ideal scaffold for a biological probe should be amenable to functionalization for targeting specific biomolecules and exhibit favorable photophysical properties. Despite the interesting fluorescence characteristics of this compound derivatives, a thorough review of the scientific literature did not yield specific examples of this compound being used as a scaffold for the development of biological probes in biochemical research.

Catalysis and Photocatalysis

The application of organic molecules in catalysis and photocatalysis is a rapidly growing field, with a continuous search for new and efficient compounds.

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. youtube.com They are essential components in photopolymerization processes used in various industries, including coatings, adhesives, and 3D printing. rsc.org An extensive search of the relevant scientific literature did not reveal any studies where this compound has been employed as a photoinitiator in photopolymerization reactions.

Role in Hydrogenation Reactions (e.g., in Coal Liquefaction)

While direct, extensive research detailing the specific application of this compound in coal liquefaction is not prevalent in publicly available literature, its structural characteristics and chemical behavior as a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) strongly suggest a potential role as a hydrogen donor in such processes. The efficacy of hydrogen-donor solvents is a cornerstone of many direct coal liquefaction technologies, facilitating the stabilization of radical species generated during the thermal cleavage of the complex coal macromolecule.

The synthesis of this compound itself is achieved through the hydrogenation of pyrene, often employing catalysts like palladium on carbon (Pd/C) in solvents such as ethyl acetate. rsc.org This preparative route underscores the capacity of the molecule to uptake and, under appropriate conditions, release hydrogen. The hydrogenation is typically controlled to saturate the K-region (the 4,5,9,10-positions) of the pyrene nucleus. rsc.org This stored hydrogen can then be transferred to other molecules.

In the context of coal liquefaction, a hydrogen-donor solvent transfers hydrogen to the coal fragments, which prevents their recombination into larger, less desirable molecules and promotes the formation of smaller, liquid-range hydrocarbons. Tetralin (1,2,3,4-tetrahydronaphthalene) is a classic example of such a solvent. Given that this compound is a hydrogenated PAH, it is chemically analogous to tetralin and is expected to exhibit similar hydrogen-donating capabilities. The process would involve the abstraction of hydrogen atoms from the tetrahydropyrene moiety, leading to its re-aromatization to pyrene.

The use of this compound as a synthetic intermediate for producing 2,7-disubstituted pyrenes further highlights its reactivity and the accessibility of its hydrogenated framework. rsc.org Electrophilic aromatic substitution reactions are directed to the 2 and 7 positions of the tetrahydropyrene, after which re-aromatization yields the substituted pyrene. rsc.org This demonstrates the lability of the hydrogen atoms on the saturated portion of the molecule, a key requirement for a hydrogen donor in liquefaction processes.

The table below summarizes the key attributes of this compound that support its potential role as a hydrogen donor solvent.

| Property | Relevance to Hydrogen-Donating Ability |

| Structure | Partially hydrogenated polycyclic aromatic hydrocarbon. |

| Synthesis | Formed by the catalytic hydrogenation of pyrene. rsc.org |

| Reactivity | Can be de-hydrogenated (aromatized) back to pyrene. |

| Analogy | Chemically similar to known hydrogen-donor solvents like tetralin. |

Potential as Catalysts in Small-Molecule Formation (e.g., in ISM)

The potential catalytic role of this compound in the formation of small molecules, particularly in the context of the interstellar medium (ISM), is an area of theoretical consideration rooted in the broader study of polycyclic aromatic hydrocarbons in astrophysical environments. While direct observational or experimental evidence specifically implicating this compound is scarce, the general behavior of PAHs suggests a plausible catalytic function.

PAHs are believed to be abundant in the ISM and play various roles in its chemistry and physics. One proposed role is as a catalyst for the formation of molecular hydrogen (H₂), the most abundant molecule in the universe. nih.gov This catalytic cycle is thought to involve the addition of hydrogen atoms to a PAH molecule, forming a "super-hydrogenated" species. nih.gov Subsequently, another hydrogen atom can abstract a newly added hydrogen atom to form H₂, leaving the PAH to continue the cycle. nih.gov

As a partially hydrogenated PAH, this compound represents an intermediate stage in such a catalytic cycle. Its formation from pyrene via hydrogenation and its ability to be dehydrogenated back to pyrene fit the general model of PAH-catalyzed H₂ formation. The stability of this compound, being a well-characterized molecule, suggests that such partially hydrogenated species can exist as key players in these interstellar chemical networks.

Beyond H₂ formation, the surfaces of PAHs and their hydrogenated derivatives could serve as reaction sites for the formation of other small molecules. The π-electron system of the aromatic rings and the C-H bonds of the hydrogenated sections can interact with atoms and radicals prevalent in the ISM, such as H, O, N, and C. These interactions could lower the activation barriers for reactions that would otherwise be too slow in the cold, low-density environment of interstellar clouds.

Research on the catalytic hydrogenation of PAHs on dust grain analogues, such as titanium dioxide, has shown that hydrogenation can occur without external energy sources. acs.org This suggests that the formation of hydrogenated PAHs like this compound is feasible in certain interstellar environments. These hydrogenated species can then participate in further reactions.

The potential catalytic activity of pyrene derivatives in various chemical syntheses on Earth further supports the plausibility of their role in the ISM. For instance, pyrene-containing covalent organic frameworks have been investigated for their electrochemical and photocatalytic activities. mdpi.comnih.gov While the conditions are vastly different, these studies demonstrate the inherent chemical versatility of the pyrene framework.

The table below outlines the proposed catalytic cycle involving a generic PAH, which is applicable to pyrene and by extension, this compound.

| Step | Process | Reactants | Products |

| 1 | Hydrogenation | PAH + H | PAH-H⁺ |

| 2 | Further Hydrogenation | PAH-H⁺ + nH | H-PAH-H⁺ |

| 3 | H₂ Formation | H-PAH-H⁺ + H | PAH + H₂ |

This generalized scheme highlights how this compound could be an integral part of the catalytic cycle for small molecule formation in the ISM.

Environmental and Biological Research Implications

Biodegradation Studies

Biodegradation is a key process in the natural attenuation of organic compounds in the environment. For hydrocarbons, this is primarily mediated by microorganisms.

In marine environments, the microbial breakdown of hydrocarbons is a crucial process following events such as oil spills. youtube.com Studies have shown that certain bacteria, such as those from the genera Psychroasticus and Marinobacter, play a significant role in degrading aromatic hydrocarbon compounds in cold seawater. youtube.com These microbes are considered key players in the natural cleanup of oil-contaminated marine ecosystems. youtube.com The process often begins with extracellular enzymes produced by microbes that colonize organic matter, like marine snow, breaking down complex molecules into smaller ones that can be absorbed. nih.gov However, not all hydrocarbons are easily degraded. Research has identified 4,5,9,10-tetrahydropyrene as a persistent compound in seawater. researchgate.net It is among a group of mostly saturated four-ring aromatic structures that resist primary biodegradation. researchgate.net The addition of nutrients can sometimes enhance the biodegradation of both alkane and PAH compounds by stimulating the growth of oil-degrading bacteria. youtube.com

Saturated and partially saturated aromatic hydrocarbons are known for their environmental persistence. researchgate.netnih.gov The structure of this compound, being a mostly saturated four-ring aromatic, contributes to its recalcitrance. researchgate.net Studies on weathered oil samples have revealed that saturated hydrocarbons can be a dominant fraction of the remaining oil, highlighting their resistance to degradation. nih.gov The ease of biodegradation for saturated hydrocarbons generally follows the order: n-alkanes > methylalkanes and alkylcyclopentanes+alkylcyclohexanes > cyclic and acyclic isoprenoids. nih.gov

The persistence of PAHs is often measured by their half-life in different environmental compartments. While specific data for this compound is limited, data for related PAHs in marine environments illustrate this persistence.

Table 1: Persistence (Half-Life) of Selected PAHs in Marine Environments nih.gov

| Compound | Environment | Half-Life |

| Chrysene | Shallow Waters (100-150 m) | > 2.5 years |

| Chrysene | Deep Waters (> 1000 m) | ~ 5 years |

| Pyrene (B120774) | Shallow Sediments | ~ 9 years |

| Pyrene | Deep Sediments | ~ 16 years |

This interactive table summarizes the half-life of related polycyclic aromatic hydrocarbons in different marine compartments. Data from a study on the Gulf of Mexico. nih.gov

Environmental Fate and Transport

The environmental fate and transport of a chemical are governed by its physical and chemical properties. itrcweb.org For compounds like this compound, its hydrocarbon nature dictates its behavior. As a PAH, it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. This partitioning behavior is a critical factor in its environmental distribution. itrcweb.org Advection, the transport of substances by the bulk movement of fluids like groundwater, is a particularly important process for mobile compounds. itrcweb.org However, due to the tendency of PAHs to bind to solids, their movement can be retarded relative to groundwater flow. The persistence of these compounds means they can remain in sediments for long periods, as shown by the long half-lives of similar PAHs. nih.gov

Biological Activity and Potential Applications

While this compound itself is primarily studied in an environmental context, research into structurally related compounds and derivatives reveals a range of biological activities. These studies provide insights into how modifications of the core structure can lead to potentially useful therapeutic properties.

Certain derivatives of related heterocyclic structures, such as tetrahydropyrimidines and tetrahydropyridines, have been investigated for their antioxidant properties. mdpi.comresearchgate.net For instance, a series of fused heterocyclic compounds derived from a tetrahydropyrimidine (B8763341) derivative were synthesized and evaluated for their antioxidant capacity. researchgate.net The results showed that several of the newly synthesized compounds possessed significant antioxidant activity. researchgate.net Similarly, betalains, which contain a tetrahydropyridine (B1245486) core, have been extensively studied for their antioxidant and radical scavenging activities. mdpi.comnih.gov These properties are often evaluated using assays like the Folin-Ciocalteu method. mdpi.comnih.gov

A significant body of research has focused on the anticancer and antimicrobial potential of compounds structurally related to this compound, particularly heterocyclic analogs like tetrahydropyrimidines. nih.govchemrxiv.org These dihydropyrimidinone (DHPM) derivatives have been shown to exhibit in vitro anticancer effects against cell lines such as A549 (lung cancer). chemrxiv.org Some derivatives showed dose-dependent cytotoxicity against cancer cells while being less toxic to normal cells. chemrxiv.org The presence of different substituents on the core ring structure can significantly influence the cytotoxic and antimicrobial effects. nih.gov For example, a study on 1,2,3,4-tetrahydropyrimidine derivatives found that compounds with a m-bromophenyl group at a specific position exhibited the highest cytotoxic and antimicrobial activity. nih.gov

The antimicrobial properties of these related structures have been tested against a range of pathogens. Dihydropyrimidinone derivatives have shown moderate to potent activity against bacteria like Staphylococcus aureus and Escherichia coli. chemrxiv.org Other complex heterocyclic systems containing saturated rings have also demonstrated promising antimicrobial and anticancer activities, sometimes exceeding the potency of reference drugs. rsc.orgmdpi.com

Table 2: In Vitro Anticancer Activity of Selected Dihydropyrimidinone (DHPM) and Benzothiazole Derivatives nih.govmdpi.com

| Compound | Cell Line | Activity (IC₅₀) | Source |

| Compound 4c | MCF-7 (Breast Cancer) | 45-80 µg/mL | nih.gov |

| Compound 4e | HeLa (Cervical Cancer) | 15-100 µg/mL | nih.gov |

| Compound 5a | HCT-116 (Colon Cancer) | 4.20 µmol L⁻¹ | mdpi.com |

| Compound 5d | NCI-H460 (Lung Cancer) | 3.04 µmol L⁻¹ | mdpi.com |

| Compound 5d | HepG2 (Liver Cancer) | 3.20 µmol L⁻¹ | mdpi.com |

This interactive table presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of cytotoxic potency, for several compounds related to tetrahydropyrene against various human cancer cell lines. nih.govmdpi.com

Interaction with Biological Membranes and Domains

The interaction of polycyclic aromatic hydrocarbons (PAHs), such as this compound, with biological membranes is a critical aspect of their biological activity, influencing their uptake, cellular distribution, and potential toxicity. While direct research on the membrane interactions of this compound is not extensively documented in publicly available literature, the behavior of similar PAHs provides significant insights into its likely mechanisms of interaction.

The ability of PAHs to interact with the lipid bilayer of cell membranes is a prerequisite for their mutagenic and carcinogenic activities. tandfonline.com These hydrophobic compounds can penetrate and diffuse into the membrane, a process that is highly dependent on the surrounding medium. tandfonline.compjoes.com Studies have shown that PAHs are more readily able to penetrate and diffuse inside a membrane when they are dispersed in a lipophilic (fat-loving) medium, as opposed to an aqueous (water-based) one. tandfonline.compjoes.com This suggests that in a biological system, the transfer of this compound into a cell membrane would be facilitated by its presence in a lipid-rich environment.

The structure of a PAH molecule plays a crucial role in how it interacts with the membrane. numberanalytics.com Research on various PAHs has demonstrated that the interaction is structure-dependent. For instance, four and five-ring PAHs with an angular or clustered geometry can be incorporated into model membranes, leading to significant changes in membrane texture and fluidity. numberanalytics.com In contrast, linear or large cluster PAHs may be separated from the lipid matrix. numberanalytics.com Given the partially saturated and non-planar structure of this compound, its interaction would likely differ from its fully aromatic counterpart, pyrene. The presence of the hydrogenated rings introduces a degree of flexibility and a three-dimensional structure that could influence its partitioning into and orientation within the lipid bilayer.

The incorporation of PAHs into the membrane can alter its physical properties. By inserting themselves between the acyl chains of the phospholipids, these hydrophobic molecules can cause the bilayer to expand laterally and swell. scispace.com This disruption of the membrane's organization can interfere with the hydrogen bonding and dipole-dipole interactions between the lipid molecules, ultimately affecting membrane structure and function. scispace.com The effect of different PAHs on the thermotropic behavior of model membranes, such as those made of dimyristoylphosphatidylcholine (B1235183) (DMPC), has been studied using techniques like differential scanning calorimetry (DSC). tandfonline.compjoes.com These studies have shown that some PAHs can lower the phase transition temperature of the lipid vesicles, indicating a fluidizing effect on the membrane. tandfonline.com

The table below summarizes the observed interactions of various PAHs with model biological membranes, which can serve as a predictive framework for the potential interactions of this compound.

| Polycyclic Aromatic Hydrocarbon | Observed Interaction with Model Membranes | Effect on Membrane Properties | Reference |

| Pyrene | Penetrates and diffuses into the membrane from a lipophilic medium. | Lowers the phase transition temperature (Tm) of DMPC vesicles. | tandfonline.com |

| Benzo[a]pyrene | Penetrates and diffuses into the membrane from a lipophilic medium. | Lowers the phase transition temperature (Tm) of DMPC vesicles. | tandfonline.com |

| Anthracene | Does not significantly affect the thermotropic behavior of lipid vesicles at tested concentrations. | Minimal effect on membrane properties. | tandfonline.com |

| Fluorene (B118485) | Able to migrate from a loaded membrane to an empty one. | Affects the DMPC liposome (B1194612) transitional phase temperature. | pjoes.com |

| Fluoranthene | Migrates through the lipid environment, but to a lesser extent than fluorene. | Affects the DMPC liposome transitional phase temperature. | pjoes.com |

| Indeno[1,2,3-cd]pyrene | Less able to migrate through liposomes compared to fluorene and fluoranthene. | Affects the DMPC liposome transitional phase temperature. | pjoes.com |

Considerations for Environmental Impact Assessments

An environmental impact assessment (EIA) for a chemical compound like this compound involves a systematic evaluation of its potential effects on the environment. While specific EIA data for this compound are scarce in public records, the assessment would be guided by the general principles applied to polycyclic aromatic hydrocarbons (PAHs). scispace.com PAHs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their potential to remain in the environment for extended periods. scispace.com

Key considerations for the environmental impact assessment of this compound would include its sources, environmental fate, transport, and toxicity. PAHs are primarily formed through the incomplete combustion of organic materials such as coal, oil, and wood. frontiersin.orgresearchgate.net They can enter the environment through various pathways, including industrial emissions, vehicle exhaust, and oil spills. tandfonline.com

The environmental fate of a PAH is influenced by its physical and chemical properties. pjoes.com High molecular weight PAHs tend to adsorb to particulate matter in the air and sediment in water, while lower molecular weight compounds can be more mobile. mdpi.com The persistence of PAHs in the environment is a significant concern, with half-lives that can range from hours to years depending on environmental conditions such as sunlight, temperature, and microbial activity. pjoes.comnumberanalytics.com

Bioaccumulation is another critical factor in the EIA of PAHs. mdpi.com Due to their lipophilic nature, these compounds can accumulate in the fatty tissues of organisms. nih.gov This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain, potentially posing a risk to top predators, including humans. mdpi.com The bioaccumulation potential is often estimated using the octanol-water partition coefficient (Kow), with higher values indicating a greater potential for bioaccumulation. plos.org

The toxicity of PAHs to various organisms is a primary focus of EIAs. scispace.comfrontiersin.org Adverse effects can include tumors, reproductive and developmental issues, and immune system impairment in wildlife. scispace.com The toxicity of some PAHs can be enhanced in the presence of ultraviolet (UV) light, a phenomenon known as photo-induced toxicity. nih.gov

The following table outlines the key parameters that would be considered in an environmental impact assessment for a PAH like this compound.

| Parameter | Description | Relevance for Environmental Impact Assessment |

| Sources | Identification of natural and anthropogenic sources of release into the environment. | To understand the pathways of environmental contamination and develop control strategies. |

| Environmental Fate and Transport | Study of how the compound moves through and persists in different environmental compartments (air, water, soil, sediment). | To predict environmental concentrations and identify areas of potential accumulation. tandfonline.compjoes.com |

| Persistence | The length of time the compound remains in the environment before being broken down by physical, chemical, or biological processes. | To assess the long-term environmental risk. numberanalytics.com |

| Bioaccumulation Potential | The tendency of the compound to accumulate in living organisms. | To evaluate the risk of food chain contamination and toxicity to higher trophic levels. mdpi.comnih.govplos.org |

| Ecotoxicity | The adverse effects of the compound on aquatic and terrestrial organisms. | To determine the potential for harm to ecosystems and individual species. scispace.comfrontiersin.org |

| Carcinogenicity and Mutagenicity | The potential of the compound to cause cancer or genetic mutations. | To assess the risk to human health and wildlife. frontiersin.org |

Given the lack of specific data for this compound, a comprehensive EIA would necessitate further research into its specific properties and environmental behavior.

Future Research Directions and Emerging Trends

Development of Novel Functionalization Strategies

The utility of 4,5,9,10-tetrahydropyrene as a precursor is largely dependent on the ability to chemically modify it. While it serves as a useful intermediate for creating 2,7-disubstituted pyrenes, current research is moving towards more complex and targeted functionalization. epa.govacs.org A significant future direction lies in developing more efficient and selective methods to introduce a wider variety of functional groups onto the THP core.

One promising strategy involves the iridium-catalyzed borylation of THP, which yields 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,9,10-tetrahydropyrene. This intermediate is crucial for subsequent Suzuki coupling reactions, enabling the construction of complex oligophenylene precursors. researchgate.netrsc.org Future work will likely focus on refining these catalytic processes to improve yields and explore functionalization at other positions on the aromatic rings.

Another emerging trend is the use of THP in multi-step synthetic sequences to create large, complex architectures. For example, THP-containing polymers have been designed as soluble precursors to curved graphene nanoribbons (GNRs). researchgate.netrsc.org This approach cleverly circumvents the poor solubility of pyrene-based polymers. The development of new polymerization techniques involving THP monomers will be a key area of exploration, potentially leading to a wider range of processable, high-performance polymers. Research into one-pot reactions that combine the oxidation of the THP scaffold back to a fully aromatic pyrene (B120774) system with cyclization reactions (like the Scholl reaction) represents a highly efficient strategy for creating complex PAHs. researchgate.net

Exploration of New Application Domains in Advanced Materials

Derivatives of this compound are showing significant promise in the field of advanced materials, particularly in organic electronics. A major area of future development is in solid-state lighting and displays. By incorporating THP segments into tetraarylethene molecules, researchers have created materials with aggregation-induced emission (AIE) properties. mdpi.comrsc.org These compounds are weakly emissive in solution but become highly fluorescent in the solid state, making them ideal candidates for organic light-emitting diodes (OLEDs). rsc.orgrsc.orgdoaj.org Future investigations will likely explore how tuning the number and connectivity of THP units can optimize the efficiency, color purity, and stability of these solid-state emitters. rsc.orgdoaj.org

The synthesis of curved GNRs from THP-based polyphenylene precursors opens up new frontiers in nanoelectronics. researchgate.netrsc.org The curved geometry of these nanoribbons, a direct consequence of the THP-derived structure, can modulate their electronic properties, potentially leading to applications in field-effect transistors, sensors, and other nanoscale devices. rsc.org Future work will focus on scaling up the synthesis of these novel GNRs and characterizing their charge transport properties to fully assess their potential.

Furthermore, the broader pyrene scaffold, for which THP is a key synthetic intermediate, is being investigated for energy storage. Computational studies on pyrene-4,5,9,10-tetraone (PTO) and its derivatives suggest their potential as high-capacity organic cathode materials for greener batteries. eucyskatowice2024.eu The development of synthetic routes from THP to these and other pyrene-based quinone structures could provide a pathway to more environmentally friendly energy storage solutions, moving away from heavy metal-based cathodes. eucyskatowice2024.eu

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Computational Approaches

Combined experimental and theoretical studies on THP-based tetraarylethenes have shown that increasing the number of THP moieties systematically increases the degree of π-conjugation. mdpi.comrsc.org This is because the phenyl rings within the THP unit contribute to the molecular orbitals, creating a larger conjugated system than a simple phenyl substituent. mdpi.com However, this increased conjugation does not always lead to a higher fluorescence quantum yield in the solid state. Analysis of crystal structures has revealed that the steric hindrance of the THP unit can prevent close π-π stacking, but loose molecular packing can allow for non-radiative decay pathways like vibrations, which can quench emission. rsc.orgdoaj.org

Future research will undoubtedly employ more sophisticated computational modeling alongside detailed crystallographic and spectroscopic analysis to unravel these subtleties. Understanding how to control the solid-state packing of THP derivatives through targeted functionalization is a key challenge that, if solved, could allow for the precise tuning of their optoelectronic properties.

Below is a table summarizing the relationship between the number of THP units and the optical and electrochemical properties of a series of tetraarylethenes, illustrating the type of combined data that drives this research area.

| Compound | Number of THP Units | Absorption Max (λabs) [nm] | Optical Band Gap (Eg) [eV] |

| 1 | 1 | 352 | 3.01 |

| 2 | 2 | 370 | 2.92 |

| 3 | 3 | ~360 | 2.98 |

| 4 | 4 | ~375 | 2.89 |

| 5 | 4 (different isomer) | 387 | 2.82 |

This table presents data on a series of this compound-based tetraarylethenes, showing how increasing the number of THP units generally leads to a red-shift in absorption and a lower optical band gap, consistent with increased π-conjugation. nih.gov

Investigations into Biological and Environmental Interactions of THP Derivatives

As novel THP derivatives are developed for advanced materials, a critical and emerging area of research will be the investigation of their life cycle, including their potential biological and environmental interactions. The parent compound, pyrene, is a well-known PAH, and its environmental fate has been studied. mdpi.comdoaj.org However, the addition of various functional groups to the THP core will alter its properties, such as solubility, mobility, and susceptibility to degradation.

Future research must address the biodegradability of these new materials. Studies on pyrene show that microorganisms, such as those from the genus Mycobacterium, can degrade the molecule, often starting with hydroxylation at the K-region (the 4,5-positions). mdpi.com The hydrogenation at these same positions in THP suggests that its degradation pathways may differ significantly from those of pyrene. It will be crucial to investigate whether microbes can metabolize THP-based materials and to identify the resulting metabolites. Some degradation products of pyrene itself, such as 4,5-dihydropyrene (B1614511) and various phenanthrene (B1679779) derivatives, are predicted to be mutagenic, highlighting the importance of understanding the complete degradation pathway. mdpi.comdoaj.orgresearchgate.net

Furthermore, the toxicity of PAH derivatives can sometimes exceed that of the parent compounds. researchgate.netnih.govnih.gov The formation of oxygenated or nitrated derivatives of PAHs in the environment can increase their toxicity and bioaccessibility. nih.gov Therefore, comprehensive ecotoxicological studies on newly synthesized THP derivatives will be essential. This includes assessing their potential for bioaccumulation, carcinogenicity, and other adverse effects on relevant organisms. researchgate.net Understanding these interactions is not only a matter of environmental stewardship but also a prerequisite for the safe and sustainable application of these promising new materials in consumer electronics and other technologies.

Q & A

Q. What are the optimized catalytic hydrogenation conditions for synthesizing high-purity 4,5,9,10-tetrahydropyrene?

Methodological Answer: High-purity this compound can be synthesized via catalytic hydrogenation of pyrene using 5% Pd/C under 0.3 MPa H₂ pressure at 333 K, yielding 61% product. Further purification involves:

- Recrystallization : Use 2-methylpentane to achieve a purity of 0.95 molar fraction.

- Column Chromatography : Apply a nitrated salt column to increase purity to 0.98.

- Soxhlet Extraction : Final purification via Soxhlet extraction with a 5:1 n-hexane/diethyl ether mixture, followed by vacuum drying at 350 K .

Q. How can impurities in synthesized this compound be quantified?

Methodological Answer: Impurity quantification requires phase-separation melting studies combined with adiabatic calorimetry. For this compound, impurities are determined via:

- Equilibrium Melting Temperature (T(F)) : Measure post-energy input (1–1.5 hours) to detect deviations within 3 mK of theoretical values.

- Third-Law Analysis : Calculate impurity molar fractions (e.g., 0.00018 for this compound) using pre-melting corrections and phase-transition enthalpies .

Q. What standardized methods are used to determine thermodynamic properties like critical temperature and vapor pressure?

Methodological Answer: Critical temperatures (e.g., ~900 K for this compound) are extrapolated using high-temperature densitometry, even when decomposition occurs ~200 K below critical points. Vapor pressure measurements utilize:

- Tilted-Piston Manometry : Measures sublimation pressures (e.g., 0.2–0.5 Pa uncertainty) and liquid-vapor equilibria.

- Wagner Equation Parameters : Derive from experimental data to model pressure-temperature relationships .

Advanced Research Questions

Q. How do solid-phase transitions in this compound affect its thermodynamic stability?

Methodological Answer: this compound exhibits three solid phases (crI, crII, crIII) with transition temperatures at 319.9 K and 385.1 K. Key characterization steps include:

- Adiabatic Cycling : Anneal samples at 280 K near the triple point for ≥6 hours to stabilize phases.

- Enthalpy Measurements : Use differential scanning calorimetry (DSC) to quantify phase-specific enthalpies (e.g., crII-to-crI transition at 385.10±0.05 K).

- Kinetic Trapping : Monitor incomplete equilibration over 7.2 days to estimate transition kinetics .

Q. What experimental strategies resolve discrepancies in combustion energy measurements?

Methodological Answer: Combustion energy discrepancies arise from impurities and measurement protocols. Mitigation involves:

- Repetitive Calorimetry : Perform ≥6 combustion trials (e.g., ΔcU° = -40300.5±1.3 J·g⁻¹) to assess reproducibility.

- Impurity Correction : Apply pre-melting enthalpy adjustments (e.g., ±0.02% uncertainty).

- Third-Law Consistency Checks : Validate results against sublimation pressures and heat capacity integrals .

Q. How can selective K-region functionalization of this compound derivatives be achieved?

Methodological Answer: K-region selectivity requires steric and electronic control:

- Oxidation : Convert pyrene to 4,5,9,10-tetraketone using Ru catalysts (45% yield) under mild conditions.

- Bromination : React tetraketone with Br₂ to yield 2,7-dibromo derivatives (quantitative yield).

- Blocking Groups : Introduce tert-butyl groups at 2,7-positions to direct electrophilic attacks to K-regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.